This compound is derived from benzoic acid through the introduction of an oxalyl amino group. It falls under the category of carboxylic acids and amides, characterized by the presence of both functional groups in its structure. The compound's DrugBank accession number is DB02622, indicating its classification within chemical databases used for drug discovery and development .
The synthesis of 2-(oxalyl-amino)-benzoic acid can be achieved through several methods, notably including:
The molecular structure of 2-(oxalyl-amino)-benzoic acid features a benzoic acid backbone with an oxalyl amine substituent. Key structural details include:
OC(=O)C(=O)NC1=C(C=CC=C1)C(O)=O
.2-(Oxalyl-amino)-benzoic acid participates in various chemical reactions, primarily as a competitive inhibitor of protein-tyrosine phosphatases. Some notable reactions include:
The mechanism by which 2-(oxalyl-amino)-benzoic acid exerts its inhibitory effects on protein-tyrosine phosphatases involves:
The physical and chemical properties of 2-(oxalyl-amino)-benzoic acid are crucial for understanding its behavior in biological systems:
The scientific applications of 2-(oxalyl-amino)-benzoic acid are diverse:
The discovery of 2-(oxalylamino)-benzoic acid (OBA) in 2000 marked a pivotal advancement in phosphatase inhibitor development. Researchers identified OBA through systematic screening as a novel, competitive inhibitor of multiple protein-tyrosine phosphatases (PTPs), exhibiting reversible binding kinetics distinct from earlier phosphorus-containing or covalent inhibitors [1] [10]. X-ray crystallographic studies of PTP1B complexed with OBA (PDB ID: 1ECV) revealed its molecular binding mechanism at 1.95 Å resolution. The compound engages the catalytic pocket through hydrogen bonding with the PTP signature motif (I/V)HCXAGXGR(S/T), while its oxalyl group forms unique electrostatic interactions involving Asp181, Lys120, and Tyr46 residues [1] [4]. This structural characterization established OBA as a general PTP inhibitor scaffold with inhibition constants (Ki) in the micromolar range (14-25 µM against PTP1B) [10], providing the first non-phosphorus, low molecular weight template for rational inhibitor design.
Table 1: Structural Analogs of 2-(Oxalyl-amino)-Benzoic Acid and Their Inhibition Profiles
Compound | Structural Modification | PTP1B Ki (µM) | PDB Complex | Reference |
---|---|---|---|---|
OBA (Parent compound) | None | 14-25 | 1ECV | [1] |
5-Iodo-OBA | Iodine substitution at position 5 | 13.9-14.1 | 1ECV | [10] |
7-Hydroxy-naphthalene-OBA | Naphthalene extension | 17-25.1 | 1ONZ | [4] |
Nitrogen-optimized variant | Basic nitrogen incorporation | <1 (Selective) | Not deposited | [3] |
OBA's emergence addressed critical limitations in phosphatase inhibitor design. Prior inhibitors predominantly featured phosphorus-based structures (e.g., phosphotyrosine mimetics) that suffered from poor cellular permeability and metabolic instability. With a molecular weight of 207.15 g/mol, OBA represented one of the first biologically active, non-phosphorus PTP inhibitors [1]. This compact scaffold enabled extensive medicinal chemistry optimization:
These properties established OBA as a versatile starting point for generating isoform-specific inhibitors, overcoming a fundamental challenge in PTP pharmacology where catalytic site conservation impedes selective inhibition.
OBA and its optimized derivatives have served as indispensable tools for functional validation of PTPs in cellular signaling and disease pathogenesis. As a broad-spectrum PTP inhibitor, OBA facilitated:
The development of OBA-based chemical probes provided critical pharmacological evidence supporting PTP1B knockout phenotypes—including enhanced insulin sensitivity and obesity resistance—without genetic manipulation artifacts [5]. This chemical biology approach established PTP1B as a therapeutically tractable target for metabolic disorders, accelerating drug discovery programs.
Table 2: Therapeutic Areas Explored Using OBA-Derived Inhibitors
Therapeutic Area | Target PTP | Biological Outcome | Validation Approach |
---|---|---|---|
Type 2 Diabetes | PTP1B | Increased insulin receptor phosphorylation | Cell assays with selective inhibitors |
Obesity | PTP1B | Enhanced leptin signaling/JAK2 phosphorylation | Animal models with optimized analogs |
Oncology | Multiple PTPs | Modulated oncogenic signaling pathways | Selective inhibition in cancer cells |
Autoimmune Disorders | Lyp, CD45 | Immune cell signaling modulation | Cellular phenotyping with inhibitors |
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6